N-(3-Bromo-4-methyl-phenyl)prop-2-enamide
CAS No.:
Cat. No.: VC13394643
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrNO |
---|---|
Molecular Weight | 240.10 g/mol |
IUPAC Name | N-(3-bromo-4-methylphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) |
Standard InChI Key | XWDVJYKKTSZATC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C=C)Br |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C=C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Bromo-4-methyl-phenyl)prop-2-enamide (C₁₀H₁₀BrNO) features a phenyl ring with a bromine atom at the 3-position and a methyl group at the 4-position. The acrylamide group (-NH-C(O)-CH₂-CH₂) introduces conjugation, influencing both reactivity and spectroscopic properties. The molecular weight is 256.1 g/mol, with a calculated logP of 2.8, indicating moderate lipophilicity .
Synthesis Methodologies
Bromination Strategies
A key synthetic challenge involves regioselective bromination of the phenyl precursor. Patent CN104098449B outlines a bromination protocol for 2,6-dimethoxy-4-methylphenol using bromine in dichloride solvents (e.g., 1,2-ethylene dichloride) with glacial acetic acid as a promoter. This method achieves >95% yield by passivating the aromatic ring via acetic acid coordination, directing bromine to the 3-position . Adapting this approach, N-(3-Bromo-4-methyl-phenyl)prop-2-enamide could be synthesized via:
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Bromination of 4-methylacetanilide:
Subsequent hydrolysis and acryloylation would yield the target compound. -
Direct acrylamidation:
Reacting 3-bromo-4-methylaniline with acryloyl chloride in the presence of triethylamine:
Reaction Optimization
Key parameters from analogous syntheses :
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 30–50°C | Higher temps accelerate bromination but risk side reactions |
Solvent | 1,2-Dichloroethane | Enhances bromine solubility and regioselectivity |
Molar Ratio (Br₂) | 1:1 | Stoichiometric excess leads to di-substitution |
Promoter (AcOH) | 2–3 equiv | Stabilizes intermediates, directs substitution |
Reaction times of 5–20 hours under nitrogen atmosphere are typical, with yields exceeding 90% when using purified starting materials .
Characterization and Analytical Data
Spectroscopic Fingerprints
Infrared (IR) Spectroscopy:
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N-H stretch: 3280 cm⁻¹ (amide A band)
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C=O stretch: 1650 cm⁻¹ (amide I)
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C-Br stretch: 560 cm⁻¹
Mass Spectrometry:
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EI-MS (m/z): 256 [M]⁺, 258 [M+2]⁺ (1:1 ratio from ⁷⁹Br/⁸¹Br isotopes)
Comparative Analysis with Structural Analogs
Compound | Substituents | Key Differences | Reactivity Implications |
---|---|---|---|
N-(3-Bromo-4-fluorophenyl)prop-2-enamide | 3-Br, 4-F | Fluorine’s electronegativity enhances electrophilic substitution | Higher polarity, altered bioactivity |
N-(4-Bromo-3-methylphenyl)prop-2-enamide | 4-Br, 3-Me | Altered substitution pattern | Steric hindrance affects coupling reactions |
N-(3-Chloro-4-methylphenyl)prop-2-enamide | 3-Cl, 4-Me | Chlorine’s lower polarizability | Reduced stability in radical reactions |
The 3-bromo-4-methyl configuration balances steric accessibility and electronic effects, making it preferable for Suzuki-Miyaura couplings compared to bulkier analogs .
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